3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid
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Overview
Description
3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid is an organic compound with the molecular formula C13H25NO7. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid typically involves multiple steps:
Protection of the amine group: The starting material, an amine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Etherification: The Boc-protected amine is then reacted with ethylene glycol derivatives to introduce the ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid.
Amidation: Often carried out using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
Hydrolysis: Produces the free amine and tert-butanol.
Esterification: Yields esters of propanoic acid.
Amidation: Forms amides of propanoic acid.
Scientific Research Applications
3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
3-(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethoxy)propanoic acid: Lacks the methyl group on the amine.
3-(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethoxy)acetic acid: Has an acetic acid moiety instead of propanoic acid.
3-(2-{2-[(Tert-butoxycarbonyl)(ethyl)amino]ethoxy}ethoxy)propanoic acid: Contains an ethyl group instead of a methyl group on the amine.
Uniqueness
The presence of the methyl group on the amine in 3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specific peptides and other complex molecules where precise control over the chemical environment is required.
Properties
Molecular Formula |
C13H25NO6 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H25NO6/c1-13(2,3)20-12(17)14(4)6-8-19-10-9-18-7-5-11(15)16/h5-10H2,1-4H3,(H,15,16) |
InChI Key |
WMKCBRQWLOVYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCC(=O)O |
Origin of Product |
United States |
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